(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one
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Overview
Description
(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond (N=N) connected to an indoline-2-one moiety and a pyrimidine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one typically involves the condensation reaction between 1-methylindoline-2,3-dione and 4,6-dimethylpyrimidine-2-hydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually refluxed for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of (E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the hydrazone group plays a crucial role in its activity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Uniqueness
(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one is unique due to its specific combination of an indoline-2-one moiety and a pyrimidine ring connected by a hydrazone linkage. This structure imparts distinct chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)diazenyl]-1-methylindol-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O/c1-9-8-10(2)17-15(16-9)19-18-13-11-6-4-5-7-12(11)20(3)14(13)21/h4-8,21H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMCFHHYWFMOON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=NC2=C(N(C3=CC=CC=C32)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416286 |
Source
|
Record name | AC1NSC3P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5302-10-3 |
Source
|
Record name | AC1NSC3P | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80416286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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